molecular formula C8H12O2 B14675140 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 35502-46-6

1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B14675140
CAS No.: 35502-46-6
M. Wt: 140.18 g/mol
InChI Key: YOINCJZWDCOINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C8H12O2 It is a derivative of oxabicycloheptane, characterized by the presence of an oxygen atom in the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one can be synthesized through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different products.

    Reduction: It can be reduced using specific reagents to yield other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various metal catalysts can be employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one include:

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35502-46-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C8H12O2/c1-7-5-3-4-6(9)8(7,2)10-7/h3-5H2,1-2H3

InChI Key

YOINCJZWDCOINW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(=O)C1(O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.